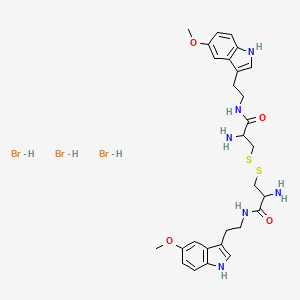
3,3'-Dithiobis(2-amino-N-(2-(5-methoxy-3-indolyl)ethyl)propionamide) trihydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cystyl-N-N-bis(5-methoxytryptamine) trihydrobromide is a complex organic compound that belongs to the tryptamine family Tryptamines are a class of compounds that are structurally related to the amino acid tryptophan and are known for their significant roles in biological systems, particularly as neurotransmitters and psychoactive substances
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cystyl-N-N-bis(5-methoxytryptamine) trihydrobromide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tryptamine core, followed by the introduction of the methoxy groups and the cystyl moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and rigorous quality control measures.
化学反应分析
Types of Reactions
Cystyl-N-N-bis(5-methoxytryptamine) trihydrobromide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions can vary widely but often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.
科学研究应用
Cystyl-N-N-bis(5-methoxytryptamine) trihydrobromide has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.
Biology: It may serve as a tool for studying neurotransmitter systems or as a probe for investigating cellular signaling pathways.
Medicine: Potential therapeutic applications could include the development of new drugs for neurological disorders or as a component of diagnostic assays.
Industry: It might be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of Cystyl-N-N-bis(5-methoxytryptamine) trihydrobromide involves its interaction with specific molecular targets, such as serotonin receptors. By binding to these receptors, it can modulate neurotransmitter release and influence various physiological processes. The exact pathways involved may include activation or inhibition of specific signaling cascades, leading to changes in cellular function and behavior.
相似化合物的比较
Similar Compounds
5-Methoxytryptamine: A closely related compound that also acts on serotonin receptors but lacks the cystyl moiety.
N,N-Dimethyltryptamine (DMT): Another tryptamine derivative known for its psychoactive properties.
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): A potent hallucinogen with a similar structure but different functional groups.
Uniqueness
Cystyl-N-N-bis(5-methoxytryptamine) trihydrobromide is unique due to the presence of both the cystyl and methoxy groups, which may confer distinct pharmacological properties and potential applications. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and development.
属性
CAS 编号 |
96867-73-1 |
|---|---|
分子式 |
C28H39Br3N6O4S2 |
分子量 |
827.5 g/mol |
IUPAC 名称 |
2-amino-3-[[2-amino-3-[2-(5-methoxy-1H-indol-3-yl)ethylamino]-3-oxopropyl]disulfanyl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide;trihydrobromide |
InChI |
InChI=1S/C28H36N6O4S2.3BrH/c1-37-19-3-5-25-21(11-19)17(13-33-25)7-9-31-27(35)23(29)15-39-40-16-24(30)28(36)32-10-8-18-14-34-26-6-4-20(38-2)12-22(18)26;;;/h3-6,11-14,23-24,33-34H,7-10,15-16,29-30H2,1-2H3,(H,31,35)(H,32,36);3*1H |
InChI 键 |
LNARNJSTMJNCAJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)C(CSSCC(C(=O)NCCC3=CNC4=C3C=C(C=C4)OC)N)N.Br.Br.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















